Enantiomeric Purity and Stereochemical Configuration: (R)-Enantiomer vs. Racemate and (S)-Enantiomer
The (R)-enantiomer (CAS 1213857‑16‑9) is the eutomer for the 2‑amino‑1‑arylethanol pharmacophore. The lipase‑catalyzed kinetic resolution described by Lundell and Kanerva yields (R)-enantiomers with >95 % ee for ring‑substituted 2‑amino‑1‑phenylethanols, while the (S)-enantiomer exhibits distinctly lower binding affinity in pharmacological assays [1]. The industrial process disclosed in WO 2006/136538 yields (R)-aminoalkylphenols with ≥97 % ee, demonstrating a robust synthetic route to the single enantiomer [2]. In contrast, the racemate (CAS not assigned) contains an equimolar proportion of the (S)-distomer, which dilutes activity and introduces off‑target interactions. A purchaser selecting the (R)-enantiomer ensures that the stereochemical configuration matches the active species validated in SAR studies.
| Evidence Dimension | Enantiomeric excess (ee) – (R)-enantiomer vs. racemate |
|---|---|
| Target Compound Data | ≥97 % ee (enzymatic resolution per WO 2006/136538) |
| Comparator Or Baseline | Racemic mixture: 0 % ee (equimolar (R)- and (S)-enantiomers) |
| Quantified Difference | 97‑100 % ee advantage for the (R)-enantiomer over racemate |
| Conditions | Lipase‑catalyzed N‑acylation followed by deprotection; product ee measured by chiral HPLC |
Why This Matters
Procurement of the (R)-enantiomer with documented high ee eliminates the confounding pharmacological influence of the (S)-enantiomer, ensuring data reproducibility in receptor binding and asymmetric catalysis studies.
- [1] K. Lundell, L. T. Kanerva, Tetrahedron: Asymmetry 1995, 6, 2281‑2286. View Source
- [2] WO 2006/136538 A1 (BASF AG), Example 1. Method for producing optically active aminoalkylphenols. View Source
